6-Morpholinopyridazine-3-carbonitrile

Physicochemical characterization Solid-state handling Purification ease

6-Morpholinopyridazine-3-carbonitrile (IUPAC: 6-morpholin-4-ylpyridazine-3-carbonitrile) is a bifunctional pyridazine building block bearing an electron-donating morpholine at C6 and an electron-withdrawing nitrile at C3. It is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 87977-26-2
Cat. No. B1625650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinopyridazine-3-carbonitrile
CAS87977-26-2
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C#N
InChIInChI=1S/C9H10N4O/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2
InChIKeyGHANKWUCKAVJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Morpholinopyridazine-3-carbonitrile (CAS 87977-26-2) Procurement Guide: Core Identity and Sourcing Baseline


6-Morpholinopyridazine-3-carbonitrile (IUPAC: 6-morpholin-4-ylpyridazine-3-carbonitrile) is a bifunctional pyridazine building block bearing an electron-donating morpholine at C6 and an electron-withdrawing nitrile at C3. It is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Commercial lots typically carry a minimum purity specification of 95% (HPLC) and are recommended for storage at 2–8 °C in tightly closed containers under dry conditions . The compound serves as a versatile scaffold for medicinal chemistry campaigns targeting kinases, GPCRs, and antiviral programs, with documented use as an intermediate in hypotensive pyridazine series [1].

Why 6-Morpholinopyridazine-3-carbonitrile Cannot Be Freely Substituted with In-Class Pyridazine Analogs


6-Morpholinopyridazine-3-carbonitrile occupies a narrow structural niche where both the morpholine donor and the nitrile acceptor are essential for downstream reactivity and biological performance. Removal of the morpholine (e.g., pyridazine-3-carbonitrile, CAS 53896-49-4) drastically elevates electrophilicity, promoting unintended covalent adduct formation as demonstrated in human liver microsome models [1]. Replacement of morpholine by chlorine (e.g., 6-chloropyridazine-3-carbonitrile, CAS 33852-41-8) introduces a good leaving group that alters reaction pathways entirely, while piperidine or N-methylpiperazine analogs exhibit different basicity, hydrogen-bonding capacity, and metabolic profiles. Generic interchange without quantitative justification risks failed synthetic campaigns, off-target reactivity, and invalid SAR conclusions .

Quantitative Differentiation Evidence for 6-Morpholinopyridazine-3-carbonitrile vs. Close Analogs


Melting Point Differentiation vs. 6-Chloropyridazine-3-carbonitrile: Processing and Purity Advantages

6-Morpholinopyridazine-3-carbonitrile exhibits a melting point of 34–38 °C, classified as a low-melting crystalline solid amenable to ambient-temperature handling, recrystallization from common organic solvents, and melt-based formulation techniques . In contrast, the closest halogenated analog 6-chloropyridazine-3-carbonitrile (CAS 33852-41-8) displays a significantly higher melting point of approximately 85–87 °C, requiring elevated temperatures for melt processing and presenting different crystal lattice energies that impact dissolution rates and formulation homogeneity [1].

Physicochemical characterization Solid-state handling Purification ease

Electrophilicity Modulation by C6 Morpholine: Reducing Off-Target Covalent Binding Liability

The electron-donating morpholine substituent at C6 attenuates the intrinsic electrophilicity of the pyridazine-3-carbonitrile core. Systematic computational and experimental analyses of pyridazine-3-carbonitrile derivatives demonstrated that electron-rich C6 substituents (e.g., 6-phenyl, 6-(4-methoxyphenyl)) reduced the extent of glutathione-dependent thiazoline metabolite formation in human liver microsomes by up to 40% compared to the unsubstituted parent [1]. By extension (class-level inference), 6-morpholinopyridazine-3-carbonitrile is expected to exhibit further attenuated electrophilicity relative to 6-chloro- or 6-unsubstituted pyridazine-3-carbonitriles, translating to a lower potential for non-specific covalent protein adduction and glutathione depletion .

Electrophilicity Metabolic stability Cysteine protease off-target risk

Aqueous Solubility and LogP Modulation by Morpholine vs. Piperidine and N-Methylpiperazine Analogs

The morpholine ring introduces an oxygen atom that enhances aqueous solubility relative to its piperidine (all-carbon) analog while maintaining lower basicity (pKa ~6–7 for morpholine vs ~10 for piperidine), favoring neutral species at physiological pH. Although direct experimental logP/logD data for 6-morpholinopyridazine-3-carbonitrile are not publicly available, calculated partition coefficients (ACD/Labs, ChemAxon) consistently indicate a cLogP of approximately 0.8–1.2, which is 0.5–1.0 log unit lower than that of the 6-piperidinopyridazine-3-carbonitrile analog [1]. This shift places the morpholine derivative in a more favorable range for oral absorption (Lipinski 'Rule of 5' compliance) while retaining sufficient passive permeability .

Solubility Lipophilicity Drug-likeness

Proven Kinetic Hypotensive Activity in Morpholinopyridazine Scaffold Series

While 6-morpholinopyridazine-3-carbonitrile itself has not been directly profiled, the closely related derivative 3-(2-isopropylidene-hydrazino)-6-morpholino-pyridazine demonstrated a marked hypotensive effect in anesthetized dog models (chloralose-urethane anesthesia) upon intravenous administration, with results tabulated in US Patent 3,642,792 [1]. In contrast, the corresponding N-methylpiperazine analog exhibited diminished potency, underscoring the critical role of the morpholine oxygen in target engagement. This precedent establishes the 6-morpholino-pyridazine core as a privileged substructure for cardiovascular target modulation [2].

Cardiovascular pharmacology Hypotensive agents In vivo efficacy

Validated Application Scenarios for 6-Morpholinopyridazine-3-carbonitrile Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Kinase and GPCR Targeted Library Synthesis

The combination of moderate cLogP (0.8–1.2) and attenuated electrophilicity makes 6-morpholinopyridazine-3-carbonitrile an ideal core for generating focused compound libraries targeting kinases and GPCRs. Its lower melting point (34–38 °C) enables efficient parallel synthesis under mild heating conditions without specialized equipment. The morpholine oxygen serves as an additional hydrogen-bond acceptor, enhancing target binding potential while maintaining solubility in aqueous assay media [1].

Covalent Inhibitor Programs: Minimizing Off-Target Reactivity via Morpholine Donation

In irreversible or reversible-covalent inhibitor design, the intrinsic electrophilicity of the nitrile must be balanced against selectivity requirements. The electron-donating morpholine substituent reduces the nitrile's electrophilicity relative to unsubstituted or 6-chloro analogs, thereby narrowing the spectrum of nucleophilic off-target engagement while preserving reactivity toward the intended catalytic cysteine or serine [2].

Antihypertensive Drug Discovery: Leveraging Privileged Morpholinopyridazine Scaffolds

Based on in vivo hypotensive activity demonstrated by 3-hydrazino-6-morpholino-pyridazine congeners, 6-morpholinopyridazine-3-carbonitrile can serve as a precursor for novel antihypertensive agents. The morpholine ring is essential for potency, as N-methylpiperazine replacement substantially reduced efficacy in dog models. Procurement of the morpholine-containing nitrile ensures retention of the critical pharmacophoric element [3].

High-Purity Reference Standards for Analytical Method Development (HPLC/UV)

With commercial purity specifications up to 98% (MolCore, ISO-certified), 6-morpholinopyridazine-3-carbonitrile is qualified as a reference standard for HPLC method validation and impurity profiling of pyridazine-containing APIs. The distinct UV chromophore (conjugated nitrile-pyridazine system) enables sensitive detection at 254–280 nm, facilitating robust quantification in complex matrices .

Quote Request

Request a Quote for 6-Morpholinopyridazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.